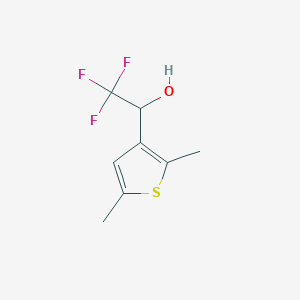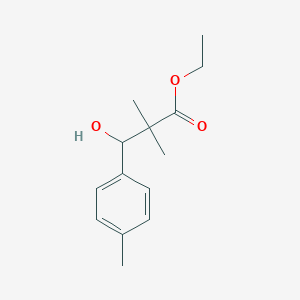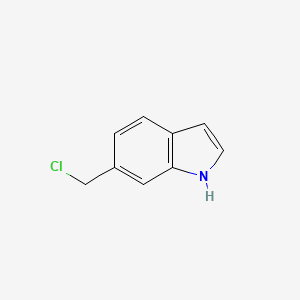
6-(chloromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloromethyl group at the 6-position of the indole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1H-indole typically involves the chloromethylation of indole. One common method is the reaction of indole with formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces a chloromethyl group at the 6-position of the indole ring. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various functionalized indole derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield methyl-substituted indoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted indoles, which can serve as intermediates for further chemical transformations.
Applications De Recherche Scientifique
6-(Chloromethyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the study of indole-based biological pathways and as a probe for investigating enzyme activities.
Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-(chloromethyl)-1H-indole depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its indole core and chloromethyl group. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
6-(Chloromethyl)-1H-indole can be compared with other chloromethyl-substituted indoles and related heterocycles:
6-(Chloromethyl)-1-methyl-1H-indole: Similar in structure but with a methyl group at the nitrogen atom, which can influence its reactivity and biological activity.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolo[3,4-d]pyrimidine core, exhibiting different pharmacological properties.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8ClN |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
6-(chloromethyl)-1H-indole |
InChI |
InChI=1S/C9H8ClN/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2 |
Clé InChI |
ONWQHFHGVWUIIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
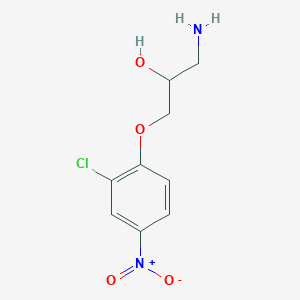
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)




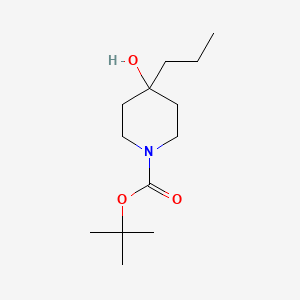
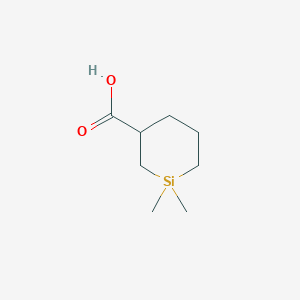
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
